MK6-83

Descripción general

Descripción

Molecular Structure Analysis

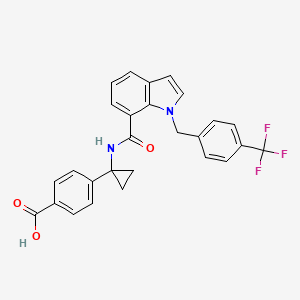

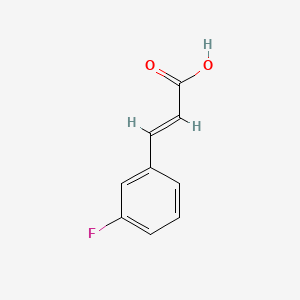

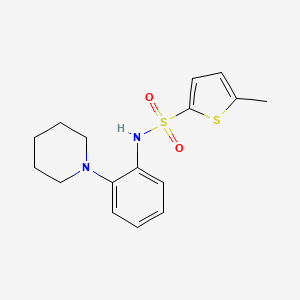

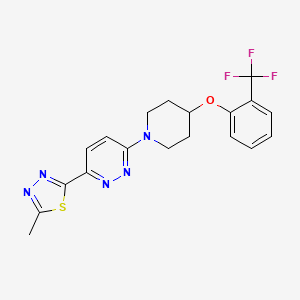

The molecular formula of “5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide” is C16H20N2O2S2 . The compound has a molecular weight of 336.5 g/mol . The InChI string and Canonical SMILES provide more details about its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide” include a molecular weight of 336.5 g/mol, XLogP3-AA of 3.8, one hydrogen bond donor count, five hydrogen bond acceptor count, and four rotatable bond count .Aplicaciones Científicas De Investigación

Activación del Canal TRPML1

MK6-83 es un potente activador de las variantes salvajes y mutantes F465L y F408D del canal TRPML1 . El canal TRPML1 juega un papel crucial en la función lisosomal, y su disfunción puede conducir a enfermedades de almacenamiento lisosomal.

Tratamiento de la Mucolipidosis Tipo IV

Se ha encontrado que this compound restaura la función del canal y rescata las anormalidades asociadas a la enfermedad en células de pacientes con mucolipidosis tipo IV (MLIV) . La MLIV es un trastorno genético raro que se caracteriza por retraso en el desarrollo y discapacidad visual.

Inducción de Apoptosis

Se sabe que this compound estimula la apoptosis dependiente de la caspasa-3 . La apoptosis, o muerte celular programada, es un proceso crucial en el desarrollo y la enfermedad, y su desregulación puede conducir al cáncer y las enfermedades autoinmunitarias.

Reducción de la Viabilidad Celular

This compound también puede disminuir la viabilidad de las células . Esta propiedad podría ser útil en el tratamiento del cáncer, donde la reducción de la viabilidad de las células cancerosas es un objetivo principal.

Papel en el Diseño de Medicamentos

El fragmento de piperidina presente en this compound es un fragmento sintético significativo para el diseño de fármacos . Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides.

Potencial Agente Anticancerígeno

Los derivados de piperidina, incluido this compound, se están utilizando de diferentes maneras como posibles agentes anticancerígenos . Han mostrado resultados prometedores en varios tipos de cáncer tanto in vitro como in vivo.

Mecanismo De Acción

Target of Action

MK6-83 is primarily an agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel . TRPML1 is a lysosomal ion channel that plays a crucial role in various cellular processes . This compound also activates TRPML mutants F408 Δ and F465L .

Mode of Action

This compound interacts with its target, the TRPML1 channel, by binding to it and inducing its activation . This activation leads to the release of calcium from the lysosomes, which is a critical step in various cellular processes .

Biochemical Pathways

The activation of TRPML1 by this compound affects the autophagy pathway , a cellular process involved in the degradation and recycling of cellular components . Specifically, TRPML1 activation induces autophagic vesicle biogenesis through the generation of phosphatidylinositol 3-phosphate and the recruitment of essential proteins to the nascent phagophore .

Result of Action

The activation of TRPML1 by this compound leads to several molecular and cellular effects. It restores endolysosomal trafficking and zinc homeostasis in lysosomes of mucolipidosis type IV (MLIV) mutant fibroblasts . Additionally, it is known to stimulate caspase-3-dependent apoptosis and can decrease the viability of cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the cellular environment, including the presence of specific TRPML1 mutants .

Propiedades

IUPAC Name |

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGYSXZCDAWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336629 | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1062271-24-2 | |

| Record name | MK6-83 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK6-83 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)

![2,6-dichloro-N-(1-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)-3-methylbenzyl)cyclopropylcarbamoyl)benzenesulfonamide](/img/structure/B1676554.png)